N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide

Description

Properties

CAS No. |

76312-37-3 |

|---|---|

Molecular Formula |

C15H21NO3S |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N,N-diethyl-5-methyl-2,2-dioxo-6-phenyl-3,4-dihydrooxathiin-4-amine |

InChI |

InChI=1S/C15H21NO3S/c1-4-16(5-2)14-11-20(17,18)19-15(12(14)3)13-9-7-6-8-10-13/h6-10,14H,4-5,11H2,1-3H3 |

InChI Key |

POTCMTXCDHWWIS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CS(=O)(=O)OC(=C1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas like antimicrobial and anticancer therapies.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and the target’s nature. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxathiin derivatives and related heterocyclic compounds. Examples are:

- N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline

- N,N-Diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine

Uniqueness

N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide is unique due to its specific substitution pattern and the presence of the oxathiin ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide is a compound of interest due to its potential biological activities. This article aims to consolidate existing research findings on the compound's biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

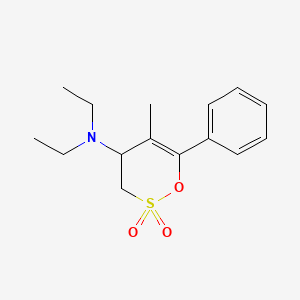

The chemical structure of this compound can be represented as follows:

This compound features a unique oxathiin ring system that contributes to its biological activity.

Antimicrobial Activity

Research has shown that compounds similar to N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of oxathiin derivatives against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Methyl-7-phenyloxathiin | Pseudomonas aeruginosa | 0.21 μM |

| 5-Methyl-thiazolo[4,5-b]pyridine | Escherichia coli | 0.21 μM |

| N,N-Diethyl derivative | Staphylococcus aureus | Not specified |

Note: The MIC values indicate the lowest concentration that inhibits visible growth of the microorganism.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety and therapeutic potential of oxathiin derivatives. For example, MTT assays have been employed to determine cell viability after treatment with the compound.

Table 2: Cytotoxicity Results

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| HaCat (human keratinocytes) | 10 | 85 |

| Balb/c 3T3 (mouse fibroblasts) | 10 | 90 |

These results suggest that N,N-Diethyl derivatives may possess acceptable cytotoxic profiles at certain concentrations.

The mechanism through which N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin exerts its biological effects is believed to involve interactions with bacterial enzymes such as DNA gyrase. Molecular docking studies indicate that the compound forms critical hydrogen bonds with amino acid residues in the active site of these enzymes.

Molecular Interactions

Key interactions include:

- Hydrogen Bonds : Formation with SER1084 and ASP437.

- Pi-Pi Stacking : Stabilization through interactions with nucleotides.

These interactions are crucial for the antibacterial activity observed in vitro.

Case Studies and Research Findings

Several studies have documented the biological activity of compounds within this class. For instance:

- Study A : Investigated the antibacterial efficacy against clinical strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.

- Study B : Focused on antifungal activity against Candida species, revealing promising results that warrant further exploration in clinical contexts.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide?

- Methodological Answer : Synthesis optimization requires factorial design experiments to evaluate variables like solvent polarity, temperature, and catalyst loading . For purification, membrane separation technologies (e.g., nanofiltration) or column chromatography with gradient elution can isolate the compound while minimizing degradation. Cross-validate purity using HPLC-MS and NMR, referencing spectral databases (e.g., NIST Chemistry WebBook) for comparative analysis .

Q. How should researchers characterize the structural and thermodynamic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FTIR for functional group identification (e.g., sulfonyl groups in 2,2-dioxide).

- X-ray crystallography for 3D structural elucidation.

- DSC/TGA to assess thermal stability and decomposition pathways.

- Calculate thermodynamic properties (ΔfH°, ΔrG°) via computational tools like Gaussian, validated against experimental data from NIST .

Q. What experimental protocols ensure stability during storage and handling?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (pH, temperature, humidity). Use DOE (Design of Experiments) to identify degradation triggers. Store at 0–6°C in inert atmospheres, with lyophilization recommended for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to collate literature, then perform meta-analysis to identify confounding variables (e.g., assay sensitivity, solvent interference). Replicate studies under standardized conditions, using orthogonal assays (e.g., SPR vs. fluorescence polarization) to cross-validate binding affinities .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding modes. Validate with QM/MM hybrid methods to account for electronic effects in the oxathiin ring. Cross-reference with experimental SAR studies to refine force field parameters .

Q. How can mechanistic pathways for sulfonyl group reactivity be elucidated?

- Methodological Answer : Use isotopic labeling (e.g., deuterium at reactive sites) to track reaction intermediates via LC-MS. Employ stopped-flow kinetics and transient absorption spectroscopy to capture short-lived species. Theoretical frameworks like Marcus theory can rationalize electron-transfer steps .

Methodological Frameworks and Data Integration

Q. What theoretical frameworks guide hypothesis generation for this compound’s pharmacological potential?

- Methodological Answer : Link research to conceptual frameworks such as:

- QSAR models to predict bioactivity based on substituent effects.

- Retrosynthetic analysis for derivative design.

- Systems pharmacology to map multi-target interactions.

Align these with experimental data to iteratively refine hypotheses .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR)?

- Methodological Answer : Implement a split-plot factorial design , varying substituents (e.g., phenyl vs. alkyl groups) while controlling reaction conditions. Use ANOVA to isolate structural contributions to activity. Validate with in vitro/in vivo correlation (IVIVC) studies .

Key Considerations for Researchers

- Data Contradictions : Always contextualize findings within theoretical frameworks (e.g., electronic effects of the dihydro-oxathiin ring) to reconcile discrepancies .

- Advanced Instrumentation : Collaborate with facilities offering high-resolution mass spectrometry (HRMS) or cryo-EM for nanoscale interaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.